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molecular formula C11H12ClNO2 B2737911 Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride CAS No. 847460-43-9

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride

Cat. No. B2737911
M. Wt: 225.67
InChI Key: GNMOTLKAWNFFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368572B2

Procedure details

To a solution of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate (3.40 g, 11.7 mmol) in THF (25 ml) was added 4M HCl/dioxane (25 ml, 100 mmol). The reaction mixture was stirred for 1 h. The formed precipitate was collected, washed with diethyl ether (200 ml) and dried in vacuo providing methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride (2.46 g) as white solid. Alternatively, the N-Boc protected amine can be dissolved in methanol instead of THF. In this case the solvent was removed in vacuo and the precipitate was washed with diethyl ether.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][C:10]#[C:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1)(OC(C)(C)C)=O.[ClH:22].O1CCOCC1>C1COCC1>[ClH:22].[NH2:8][CH2:9][C:10]#[C:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC#CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed precipitate was collected
WASH
Type
WASH
Details
washed with diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCC#CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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